Hadacidin sodium - 2618-22-6

Hadacidin sodium

Catalog Number: EVT-10914130
CAS Number: 2618-22-6
Molecular Formula: C3H4NNaO4
Molecular Weight: 141.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hadacidin sodium is primarily sourced through the fermentation of Penicillium frequentans. The fermentation process involves cultivating this fungus in a nutrient-rich medium, which allows for the extraction and crystallization of hadacidin from the resultant broth.

Classification

Hadacidin sodium is classified as a hydroxamic acid, a group of compounds characterized by the presence of a hydroxamic functional group (-C(=O)NHOH). This classification is significant because hydroxamic acids are known for their ability to chelate metal ions and inhibit metalloenzymes, making them valuable in various biochemical applications .

Synthesis Analysis

Methods

The synthesis of hadacidin sodium can be achieved through two primary methods: fermentation and chemical synthesis.

  1. Fermentation: The most common method involves culturing Penicillium frequentans in a medium containing glucose and corn steep liquor. Following fermentation, the broth is filtered and centrifuged to remove biomass, after which hadacidin is crystallized from a water-ethanol mixture.
  2. Chemical Synthesis: An alternative approach involves synthetic routes that utilize sodium cyanoborohydride reduction of α-oximinoic acids. This method allows for more controlled synthesis conditions and can be tailored to produce specific derivatives of hadacidin .

Technical Details

In laboratory settings, the fermentation process typically requires careful monitoring of temperature, pH, and nutrient concentrations to optimize yield. The extraction process often employs techniques such as liquid-liquid extraction or solid-phase extraction to isolate hadacidin from other metabolites present in the broth.

Molecular Structure Analysis

Structure

The molecular structure of hadacidin sodium features a hydroxamic acid moiety, which contributes to its biological activity. The specific structural formula can be represented as follows:

C5H7N3O3(Hadacidin)\text{C}_5\text{H}_7\text{N}_3\text{O}_3\quad (\text{Hadacidin})

The compound's structure includes a carbon backbone with functional groups that facilitate its interaction with enzymes involved in purine metabolism.

Data

Hadacidin sodium exhibits unique structural characteristics that enable it to bind effectively to target enzymes. Its binding affinity is influenced by its ability to form hydrogen bonds and coordinate with metal ions present at the active sites of these enzymes .

Chemical Reactions Analysis

Reactions

Hadacidin undergoes several significant chemical reactions:

  1. Oxidation: The hydroxylamino group can be oxidized to form various derivatives.
  2. Reduction: It can be reduced to yield N-hydroxyglycine.
  3. Substitution: The formyl group may undergo substitution reactions under specific conditions, allowing for the introduction of different functional groups.

Technical Details

In laboratory settings, these reactions are typically conducted using standard organic chemistry techniques, including refluxing with oxidizing agents or employing reducing agents like sodium borohydride for reduction processes.

Mechanism of Action

Process

The mechanism of action of hadacidin sodium primarily involves competitive inhibition of adenylosuccinate synthetase, an enzyme crucial for purine nucleotide biosynthesis. Hadacidin binds to the active site of this enzyme, preventing substrate access and thereby inhibiting the enzyme's activity .

Data

Experimental studies indicate that hadacidin demonstrates significant inhibition constants (KiK_i) when interacting with adenylosuccinate synthetase, highlighting its potential as a therapeutic agent in targeting purine metabolism in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 173.12 g/mol.
  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and ethanol.

Chemical Properties

  • pH Stability: Stable across a range of pH values but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with strong oxidizing agents; sensitive to hydrolysis under certain conditions .
Applications

Scientific Uses

Hadacidin sodium has several notable applications in scientific research:

  • Biochemical Research: Used extensively as an inhibitor in studies involving purine metabolism, allowing researchers to dissect metabolic pathways and enzyme functions.
  • Pharmaceutical Development: Investigated for its potential anticancer properties due to its ability to inhibit critical enzymes involved in nucleotide synthesis.
  • Agricultural Science: Explored for use as a herbicide due to its selective inhibition properties against certain plant enzymes .
Enzymatic Inhibition Mechanisms and Target Specificity

Competitive Inhibition of Adenylate Synthase: Structural and Kinetic Analysis

Hadacidin sodium (N-formyl-N-hydroxyglycine sodium salt) functions as a potent competitive inhibitor targeting adenylosuccinate synthetase (EC 6.3.4.4), the enzyme catalyzing the first committed step in AMP biosynthesis. This enzyme couples L-aspartate and inosine monophosphate (IMP) to form adenylosuccinate, utilizing GTP hydrolysis for energy. Structural analyses reveal that Hadacidin mimics the planar conformation of L-aspartate, binding directly to the enzyme’s aspartate pocket. The inhibitor’s N-formyl group coordinates the active-site magnesium ion, while its hydroxyl and carbonyl groups form hydrogen bonds with conserved residues (e.g., Arg143, Ser15, and Val11 in Plasmodium falciparum adenylosuccinate synthetase) [1] [4].

Kinetic studies across species demonstrate consistent competitive inhibition patterns. In Escherichia coli and mouse muscle adenylosuccinate synthetase, Hadacidin increases the Michaelis constant ((Km)) for L-aspartate by 29- to 57-fold without altering maximal velocity ((V{max})), confirming classic competitive inhibition. The inhibitor constant ((K_i)) for Hadacidin is significantly lower in the presence of IMP (0.2–0.5 µM) compared to 2′-deoxy-IMP (11–15 µM), underscoring the critical role of IMP’s 2′-hydroxyl group in stabilizing the inhibitor-enzyme complex [1]. Dictyostelium discoideum studies further validate this mechanism, where a 5:1 ratio of aspartate to Hadacidin achieves 50% enzyme inhibition [3].

Table 1: Kinetic Parameters of Hadacidin Sodium Against Adenylosuccinate Synthetase

OrganismSubstrate(K_m) (mM)(K_i) (Hadacidin, µM)Fold Increase in (K_m)
Escherichia coliL-aspartate0.030.229
Mouse muscleL-aspartate0.050.557
Dictyostelium discoideumL-aspartate0.102.5*10*

Estimated from 50% inhibition at 5:1 aspartate:Hadacidin ratio [1] [3].

Role in Disrupting Purine Salvage Pathways: Adenylosuccinate Synthetase and IMP Dehydrogenase Interactions

Beyond adenylosuccinate synthetase inhibition, Hadacidin sodium exerts cascading effects on purine nucleotide homeostasis by disrupting the purine salvage pathway. This pathway is essential in organisms lacking de novo purine synthesis, such as Plasmodium falciparum, where hypoxanthine salvaged from the host is converted to IMP via hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP serves as a precursor for both AMP and GMP biosynthesis. By blocking AMP production, Hadacidin depletes cellular adenosine nucleotides and perturbs the ATP:GTP ratio, which is critical for nucleic acid synthesis and energy metabolism [2] [4].

Notably, IMP accumulation due to adenylosuccinate synthetase inhibition indirectly affects IMP dehydrogenase (IMPDH), the rate-limiting enzyme for GMP synthesis. Elevated IMP levels saturate IMPDH, further unbalancing purine pools and exacerbating nucleotide disequilibrium. In dendritic cells, this disruption influences the FAMIN purine metabolon—a multifunctional enzyme complex that regulates flux through adenine-guanine interconversion cycles. Compromised FAMIN activity due to purine imbalance enhances T-cell priming and amplifies antiviral responses, illustrating Hadacidin’s broader metabolic impact [2].

Molecular Docking Studies of Hadacidin Sodium at Enzyme Active Sites

Molecular docking simulations and crystal structures elucidate atomic-level interactions between Hadacidin sodium and adenylosuccinate synthetase. In the Plasmodium falciparum enzyme (PDB ID: 1PFE), Hadacidin occupies the L-aspartate binding site within a deep hydrophobic gorge. Key interactions include:

  • Hydrogen bonding between Hadacidin’s hydroxyl group and His13 imidazole.
  • Ionic interactions between its sodium-coordinated carboxylate and Arg143.
  • Water-mediated hydrogen bonds bridging the inhibitor’s carbonyl oxygen to Ser15 and Val11 backbones [4].

Comparisons with mammalian and bacterial orthologs reveal evolutionary variations in inhibitor affinity. The Plasmodium enzyme exhibits a higher (K_m) for aspartate (1.5 mM) than E. coli (0.03 mM), attributed to subtle differences in the GTP-binding loop and switch loop conformations. Docking studies further demonstrate that Hadacidin’s N-formyl group sterically occludes aspartate entry while avoiding clashes with IMP’s ribose ring, explaining its competitive specificity [4].

Table 2: Key Residues in Hadacidin Binding to Adenylosuccinate Synthetase

Residue (PfAdSS)Interaction TypeBond Length (Å)Functional Role
His13Hydrogen bond (donor)2.1Stabilizes inhibitor hydroxyl
Arg143Ionic/Salt bridge2.8Anchors carboxylate group
Ser15Water-mediated H-bond3.0Positions catalytic water
Val11Hydrophobic contact3.5Maintains active-site topology

Allosteric Modulation of Nucleotide Biosynthesis Enzymes

Hadacidin sodium indirectly induces allosteric effects on nucleotide biosynthesis enzymes through substrate accumulation and product depletion. IMP accumulation due to adenylosuccinate synthetase inhibition allosterically activates AMP deaminase, which converts AMP to IMP, further depleting adenosine nucleotides. Conversely, GTP depletion—resulting from impaired GTP regeneration in the adenylosuccinate synthetase reaction—reduces feedback activation of IMP dehydrogenase, limiting GMP synthesis [1] [3].

Structural studies highlight conformational coupling between substrates. In mouse muscle adenylosuccinate synthetase, IMP binding repositions the "WNPQ loop" (residues 40–43), enhancing L-aspartate affinity by 30-fold. Conversely, 2′-deoxy-IMP fails to stabilize this loop due to missing hydrogen bonds from its absent 2′-hydroxyl group. This destabilizes the aspartate pocket, increasing disorder and reducing Hadacidin affinity. Thermodynamic analyses estimate the energy penalty for this cavity formation at ~2.2 kcal/mol, explaining the 29–57-fold increase in (K_m) for aspartate with 2′-deoxy-IMP [1] [4].

Table 3: Allosteric Sites Modulated by Hadacidin-Induced Substrate Shifts

EnzymeAllosteric RegulatorEffect on ActivityBiological Consequence
AMP deaminaseElevated IMPActivationAMP depletion
IMP dehydrogenaseDepleted GTPInhibitionReduced GMP synthesis
PRPP amidotransferaseDepleted AMPActivationCompensatory de novo synthesis
Aspartate transcarbamylaseElevated aspartateActivationEnhanced pyrimidine synthesis

Properties

CAS Number

2618-22-6

Product Name

Hadacidin sodium

IUPAC Name

sodium;2-[formyl(hydroxy)amino]acetate

Molecular Formula

C3H4NNaO4

Molecular Weight

141.06 g/mol

InChI

InChI=1S/C3H5NO4.Na/c5-2-4(8)1-3(6)7;/h2,8H,1H2,(H,6,7);/q;+1/p-1

InChI Key

GAGCLKDXQBHHBE-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])N(C=O)O.[Na+]

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